1-(But-3-yn-1-yl)piperazine

Description

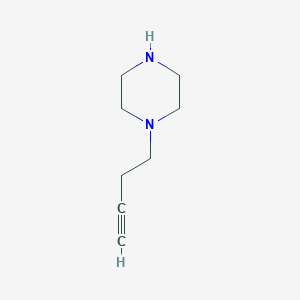

1-(But-3-yn-1-yl)piperazine is a piperazine derivative featuring a terminal alkyne substituent at the 1-position of the piperazine ring. The alkyne group (C≡C) introduces unique chemical reactivity, enabling applications in click chemistry, bioorthogonal labeling, and drug design.

Properties

IUPAC Name |

1-but-3-ynylpiperazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N2/c1-2-3-6-10-7-4-9-5-8-10/h1,9H,3-8H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWKWOOLQWOHHSL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCCN1CCNCC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

138.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Alkylation of Piperazine with Propargyl Bromide

The most widely reported method involves nucleophilic alkylation of piperazine using propargyl bromide under basic conditions.

Standard Alkylation Protocol

In a representative procedure, piperazine is treated with propargyl bromide (1.2–3.0 equivalents) in the presence of sodium hydride (NaH) in tetrahydrofuran (THF) at 0°C, followed by gradual warming to room temperature. The reaction proceeds via an SN2 mechanism, yielding this compound after aqueous workup and purification.

Table 1: Optimization of Alkylation Conditions

| Parameter | Optimal Value | Impact on Yield | Source |

|---|---|---|---|

| Base | NaH (2.5 eq) | 78–85% | |

| Solvent | THF | Minimizes hydrolysis | |

| Temperature | 0°C → RT | Reduces dialkylation | |

| Propargyl bromide (eq) | 2.6–3.0 | Maximizes monoalkylation |

Side reactions, such as dialkylation or alkyne polymerization, are mitigated by controlled reagent addition and anhydrous conditions.

Alternative Substrates and Modifications

When synthesizing derivatives like 4-(but-3-yn-1-yl)-1-(4-fluorobenzoyl)piperazine, pre-functionalized piperazines are alkylated similarly, demonstrating the method’s versatility. For example, 1-(4-fluorobenzoyl)piperazine reacts with propargyl bromide in THF/NaH to afford the target in 72% yield after crystallization.

Reductive Amination Approaches

While less common, reductive amination has been explored for piperazine derivatives. Ethylenediamine intermediates are condensed with ketones or aldehydes bearing alkyne groups, followed by reduction. For instance, 3,4-dehydropiperazine-2-one intermediates derived from ethylenediamine and propargyl esters are reduced using LiAlH4 to yield this compound. However, this route suffers from lower yields (55–65%) and requires stringent control of reducing conditions.

Characterization and Conformational Analysis

Spectroscopic Characterization

1H NMR spectra of this compound exhibit distinct signals:

-

Piperazine protons : Two sets of multiplets at δ 2.65–3.10 ppm (N–CH2–CH2–N).

-

Alkyne protons : A triplet for the terminal ≡C–H at δ 2.45 ppm (J = 2.6 Hz) and a multiplet for the –CH2–C≡CH group at δ 1.85–2.10 ppm.

13C NMR confirms the alkyne carbons at δ 70.8 (≡C–H) and δ 84.5 (C≡C).

Table 2: Key NMR Assignments

X-ray Diffraction Studies

Single-crystal XRD of 4-(but-3-yn-1-yl)-1-(4-fluorobenzoyl)piperazine (monoclinic, space group P2₁/n) reveals a chair conformation for the piperazine ring, with the alkyne group adopting a staggered orientation relative to the carbonyl. Key metrics include:

Applications in Organic Synthesis

Click Chemistry Substrates

The alkyne group in this compound enables efficient Huisgen cycloaddition with azides. For example, reaction with benzyl azide under Cu(I) catalysis yields 1,4-disubstituted triazoles, critical for drug discovery.

Radiolabeling Precursors

Nitropiperazine derivatives of this compound undergo 18F-fluorination, serving as positron emission tomography (PET) tracers. The alkyne moiety allows subsequent conjugation to biomolecules via Staudinger ligation.

Challenges and Optimization Strategies

Chemical Reactions Analysis

Types of Reactions: 1-(But-3-yn-1-yl)piperazine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in aqueous solution at room temperature.

Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

Substitution: Alkyl halides in the presence of a base like sodium hydride in an aprotic solvent.

Major Products Formed:

Oxidation: Formation of oxides and hydroxyl derivatives.

Reduction: Formation of saturated derivatives.

Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

Medicinal Chemistry

1-(But-3-yn-1-yl)piperazine has been explored for its potential as a pharmacological agent. Its structural features allow it to interact with biological targets, making it a candidate for drug development.

Case Studies:

- Antidepressant Activity: Research indicates that derivatives of piperazine compounds exhibit antidepressant-like effects in animal models. The introduction of the but-3-yn-1-yl moiety may enhance such properties due to increased lipophilicity and receptor binding affinity .

- Anticancer Properties: Some studies have suggested that piperazine derivatives can inhibit cancer cell proliferation. The modification with the but-3-yn-1-yl group could potentially improve efficacy against specific cancer types by targeting cellular pathways involved in tumor growth .

Neuropharmacology

Given its structural similarity to known psychoactive compounds, this compound is being investigated for its effects on the central nervous system.

Research Findings:

- Receptor Binding Studies: Preliminary studies have shown that this compound may interact with serotonin and dopamine receptors, which are critical targets in treating mood disorders and schizophrenia. Further research is needed to elucidate its mechanism of action and therapeutic potential .

Materials Science

The unique properties of this compound also lend themselves to applications in materials science, particularly in the synthesis of polymers and nanomaterials.

Applications:

- Polymer Synthesis: The alkyne functional group in the compound allows for click chemistry reactions, facilitating the development of new polymeric materials with tailored properties for applications in coatings, adhesives, and biomedical devices .

Biochemical Research

In biochemical contexts, this compound serves as a useful building block in the synthesis of complex molecules.

Use Cases:

- Labeling and Probing: The compound can be utilized in the labeling of biomolecules or as a probe in biochemical assays due to its reactive alkyne group, allowing for selective reactions with azide-containing compounds .

Data Tables

| Application Area | Description | Current Research Focus |

|---|---|---|

| Medicinal Chemistry | Antidepressant and anticancer properties | Exploring receptor interactions |

| Neuropharmacology | CNS effects related to serotonin/dopamine receptors | Mechanism of action studies |

| Materials Science | Polymer synthesis via click chemistry | Development of functional materials |

| Biochemical Research | Building block for complex molecules | Labeling biomolecules and probing assays |

Mechanism of Action

The mechanism of action of 1-(But-3-yn-1-yl)piperazine involves its interaction with specific molecular targets. For instance, it may act as a ligand for certain receptors or enzymes, modulating their activity. The compound’s effects are mediated through pathways involving neurotransmitter systems, such as the gamma-aminobutyric acid (GABA) receptor pathway, leading to various physiological responses .

Comparison with Similar Compounds

Comparison with Structurally Similar Piperazine Derivatives

Structural and Functional Group Variations

Piperazine derivatives are distinguished by substituents at the 1- and 4-positions, which dictate their physicochemical properties and biological interactions. Below is a comparison of key analogs:

Physicochemical Properties

- 1-(2-Methoxyphenyl)piperazine : The methoxy group enhances electron density, leading to a lower HOMO-LUMO gap (4.98 eV) and distinct UV-Vis absorption .

- 1-(3-Chlorophenyl)piperazine : Chlorine substituent increases hydrophobicity (logP ~2.5), favoring blood-brain barrier penetration .

Cytotoxicity

- 1-(4-Chlorobenzhydryl)piperazine derivatives (e.g., compound 5a) exhibit IC50 values <10 µM against liver (HEPG2) and breast (MCF7) cancer cells .

Receptor Binding

- 1-(2-Methoxyphenyl)piperazine : Shows high affinity for dopamine D2 receptors (Ki = 19 nM) in docking studies .

- mCPP : Binds 5-HT1B/2C receptors (Ki = 15 nM), influencing serotonin pathways .

Antibacterial Activity

Stability and Reactivity

- Oxidative Stability: Piperazine rings are prone to oxidation at the N1 position. The alkyne group in this compound may reduce oxidative degradation compared to fluoroquinolones, where piperazine moieties undergo dealkylation by MnO2 .

- Thermal Stability : Derivatives like 1-(2-hydroxyethyl)-4-(2-hydroxypropyl)piperazine exhibit high thermal stability (boiling point ~192°C), suitable for industrial applications .

Biological Activity

1-(But-3-yn-1-yl)piperazine is a chemical compound featuring a piperazine ring and an alkyne moiety. This unique structure has garnered attention in medicinal chemistry due to its potential biological activities, particularly in pharmacology and drug development. The compound's interactions with various biological macromolecules suggest a range of therapeutic applications, including antidepressant effects, antimicrobial properties, and inhibition of specific enzymes.

- Molecular Formula : C₈H₁₄N₂

- Molecular Weight : 142.21 g/mol

- Structure : The compound consists of a piperazine ring substituted with a but-3-yne group, which contributes to its unique reactivity and biological interactions.

Antidepressant Effects

Piperazine derivatives, including this compound, have been investigated for their potential in treating depression and anxiety disorders. Research indicates that these compounds may influence neurotransmitter systems, particularly serotonin and dopamine pathways, which are critical in mood regulation.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of piperazine derivatives. For instance, compounds similar to this compound have shown significant activity against various bacterial strains, including Pseudomonas aeruginosa and Staphylococcus aureus. These studies suggest that the compound may disrupt bacterial cell membranes or inhibit essential metabolic processes, leading to bacterial death .

Enzyme Inhibition

This compound has been evaluated for its ability to inhibit human acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases such as Alzheimer's. Virtual screening and molecular docking studies indicate that this compound can bind effectively to the active site of AChE, potentially offering therapeutic benefits in managing cognitive decline associated with age-related diseases .

Study on Antimicrobial Efficacy

A recent study synthesized several piperazine derivatives and tested their antimicrobial activities against various pathogens. Among these, this compound exhibited notable inhibition against Pseudomonas aeruginosa with a minimum inhibitory concentration (MIC) of 8 μg/mL. This efficacy was attributed to its ability to disrupt bacterial cell membranes and induce oxidative stress within bacterial cells .

Research on Antidepressant Properties

Another investigation focused on the antidepressant potential of piperazine derivatives, including this compound. Behavioral assays in animal models demonstrated that administration of the compound led to significant reductions in depressive-like behaviors, suggesting modulation of serotonin levels .

Structure–Activity Relationship (SAR)

The biological activity of piperazine derivatives is often influenced by structural modifications. A comprehensive SAR study revealed that variations in substituents on the piperazine ring significantly affect the compound's potency against specific targets. For example:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| This compound | Piperazine with alkyne group | Antidepressant, Antimicrobial |

| 4-Methylpiperazine | Simple piperazine derivative | Limited biological activity |

| 4-(Piperazin-1-yloxy)butanamide | Ether linkage with piperazine | Moderate antibacterial activity |

This table illustrates how modifications can enhance or diminish biological effects, emphasizing the importance of structural design in drug development.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(But-3-yn-1-yl)piperazine, and what reaction conditions optimize yield and purity?

- Methodology : The synthesis typically involves nucleophilic substitution or coupling reactions. For example, alkyne-containing derivatives can be synthesized via acylation or alkylation of the piperazine core. Key steps include:

- Step 1 : Reaction of piperazine with propargyl bromide under basic conditions (e.g., K₂CO₃) in anhydrous DMF or THF.

- Step 2 : Purification via column chromatography or recrystallization from ethyl acetate, which is effective for isolating crystalline products .

- Optimization : Use inert atmospheres (N₂/Ar) to prevent oxidation of the alkyne moiety. Monitor reaction progress via TLC or HPLC.

- Validation : Confirm structure via H/C NMR, MS, and elemental analysis. For example, H NMR should show characteristic peaks for the alkyne proton (~2.5 ppm) and piperazine methylene groups (~2.8–3.5 ppm) .

Q. How can researchers characterize the conformational dynamics of this compound using spectroscopic methods?

- Dynamic NMR Analysis :

- Coalescence Experiments : Perform variable-temperature H NMR to observe conformational exchange. For instance, coalescence points near 300 K indicate energy barriers (~60–80 kJ/mol) for chair-flipping in the piperazine ring .

- Activation Energy : Calculate using the Eyring equation:

\Delta G^\ddagger = RT \left( \ln \frac{k_B T}{h \nu} + \ln \frac{T_c}{\Delta \nu}} \right)

where is the coalescence temperature and is the chemical shift difference.

- XRD Validation : Single-crystal XRD (e.g., space group , unit cell parameters Å) confirms chair conformations and substituent orientations .

Q. What are the key considerations for crystallizing this compound derivatives, and how does crystal structure impact research applications?

- Crystallization Conditions : Use ethyl acetate or methanol/water mixtures for slow evaporation. Avoid high-boiling solvents to prevent amorphous solids.

- Structural Insights : XRD reveals packing motifs (e.g., hydrogen-bonding networks) that influence solubility and stability. For example, alkyne substituents may enhance π-π stacking, improving crystallinity .

Advanced Research Questions

Q. How do substituents on the piperazine ring influence the pKa and solubility of derivatives like this compound?

- pKa Trends : Electron-withdrawing groups (e.g., -CF₃) lower pKa by stabilizing the protonated form. Thermodynamic studies using potentiometric titration (298–323 K) show ΔH° and ΔS° values for dissociation, which correlate with substituent electronic effects .

- Solubility : Alkyne groups increase hydrophobicity (logP ~1.3), requiring co-solvents (e.g., DMSO) for biological assays. Use shake-flask methods or HPLC to measure logP .

Q. What advanced computational methods are employed to predict the reactivity and interaction of this compound with biological targets?

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with serotonin/dopamine transporters. Focus on hydrogen bonding with the piperazine nitrogen and alkyne π-orbital interactions .

- MD Simulations : Simulate ligand-receptor dynamics (e.g., 100 ns trajectories) to assess binding stability. Analyze RMSD and binding free energies (MM-PBSA) .

Q. How can Raman microspectroscopy and multivariate analysis differentiate structural isomers of piperazine derivatives in research samples?

- Experimental Setup : Use 20 mW laser power and 128–256 scans to resolve spectral differences. For example, 1-(3-chlorophenyl)piperazine (mCPP) and its 4-chloro isomer show distinct Raman shifts at 600–800 cm⁻¹ .

- Multivariate Analysis : Apply PCA to reduce dimensionality, followed by LDA for classification. Isomers are separable in LDA score plots (e.g., PC3 explains 99% variance for chlorophenyl isomers) .

Q. What methodologies are effective for radiolabeling this compound derivatives, and how do they enhance pharmacokinetic studies?

- F Radiolabeling :

- Step 1 : Activate [F]fluoride using Kryptofix 2.2.2 and K₂CO₃ in acetonitrile.

- Step 2 : React with nitro-piperazine precursors (e.g., 1-(4-nitrobenzoyl)piperazine) at 80°C for 10 min.

- Step 3 : Purify via semi-prep HPLC (C18 column, 0.1% TFA/MeCN gradient). Radiochemical yields typically reach 40–60% .

- Applications : Radiolabeled derivatives enable PET imaging to study blood-brain barrier penetration or receptor occupancy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.